3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (hereafter referred to as Compound 4b) is a benzoxazine derivative characterized by a dihydro-oxazine core fused to a benzene ring. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as evidenced by protocols in the literature .
Key physicochemical properties of Compound 4b include:
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15NO2/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9,14,16H,10H2,1H3 |
InChI Key |
SOQABZLNGOWFAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 4-methoxyaniline with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through a cyclization process, forming the oxazine ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally friendly catalysts, can be implemented to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine and related compounds. Research indicates that derivatives of benzoxazines exhibit significant anti-proliferative activity against various cancer cell lines. For instance:
- A study demonstrated that certain benzoxazine analogs inhibit hypoxic tumors by downregulating hypoxia-induced genes while showing low toxicity to normoxic cells .
- Another investigation found that 2,3-dihydro-1,4-benzoxazines possess dual antiangiogenic mechanisms, targeting thrombin and integrin pathways, which are crucial in tumor growth and metastasis .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. It has been identified as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The following findings support this application:
- Compounds similar to this compound have shown inhibitory activity against β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This suggests that such compounds may help in reducing amyloid plaque formation associated with the disease .
- The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Anti-inflammatory Properties
Research indicates that benzoxazine derivatives can exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For example:
- A study reported that certain benzoxazines inhibited lipoxygenase activity, which is crucial in the inflammatory response . This suggests their potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Some studies have evaluated the antibacterial effects of related benzoxazine derivatives against Gram-positive and Gram-negative bacteria:
- Preliminary results indicate that these compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact mechanism can vary depending on the specific application and biological target .
Comparison with Similar Compounds
Substituent Variations on the Benzoxazine Core
The biological and chemical profiles of benzoxazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Compound 4b with key analogs:
Physicochemical and Electronic Properties
- Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group in Compound 4b donates electrons via resonance, stabilizing the oxazine ring. In contrast, nitro (5d) or carboxyl (17) substituents withdraw electrons, altering reactivity .
- Lipophilicity: LogP values (predicted via XLogP3) range from 1.4 (morpholinomethyl analogs) to >3.0 for nitro derivatives, impacting membrane permeability .
- Thermal stability : Methyl and methoxy substituents (e.g., 11d) enhance stability (mp 228–230°C), whereas nitro groups may reduce decomposition thresholds .
Biological Activity
3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of nitro intermediates and subsequent cyclization reactions. The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Table 1: Key Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.29 g/mol |
| NMR (DMSO-d6) | δ 7.39–7.48 (aromatic protons), δ 3.82 (methoxy group) |
| HRMS | Found m/z 241.115 (M+) |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, a study reported an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines . The mechanism underlying this activity appears to involve the inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for regulating transcription in cancer cells .
The compound's mechanism involves the selective inhibition of CDK9, leading to a reduction in the expression of anti-apoptotic proteins such as Mcl-1 and c-Myc. This results in apoptosis in Mcl-1-dependent tumor cells . Additionally, studies have shown that derivatives of the compound can inhibit glycogen synthase kinase 3β (GSK-3β), another target implicated in various malignancies .
Case Study 1: Antitumor Efficacy
In a xenograft model using hematological tumors, treatment with a derivative of this compound resulted in significant tumor regression. The study highlighted that intermittent dosing led to a rapid decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), indicating effective transcriptional inhibition .
Case Study 2: GSK-3β Inhibition
A related study focused on a derivative identified as F389-0663, which exhibited potent GSK-3β inhibition with an IC50 value of 1.6 μM. Treatment of neuroblastoma cells with this compound resulted in increased levels of GSK-3β Ser9 phosphorylation, confirming its inhibitory activity .
Q & A
Q. What are the most efficient synthetic routes for preparing 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multicomponent reactions or HATU-mediated coupling to assemble the benzoxazine core. For example, a one-pot, catalyst-free method using phenacyl bromides and Schiff bases achieves diastereoselective cyclization with yields up to 92% . Key parameters include solvent polarity (e.g., DMSO enhances cyclization) and temperature control (room temperature for stereochemical fidelity). Characterization via / NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Solubility : Slightly soluble in chloroform and DMSO; hygroscopicity necessitates inert-atmosphere storage .
- Stability : Susceptible to oxidation (e.g., with ) and reduction (e.g., ). Stability studies should use HPLC to monitor degradation under varying pH and light exposure .
- Thermal properties : Differential scanning calorimetry (DSC) confirms a melting point range of 101–109°C for derivatives .
Q. What spectroscopic techniques are optimal for structural elucidation?
- NMR : NMR reveals methoxy protons () and diastereotopic protons in the oxazine ring () .
- IR : Stretching frequencies at (C-O-C) and (aromatic C=C) confirm functional groups .
- HRMS : Accurate mass analysis (e.g., ) validates molecular composition .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of 3,4-dihydrobenzoxazine derivatives?
Diastereoselectivity () is achieved via base-mediated alkylation and intramolecular cyclization. For example, using TRIS-HCl buffer (pH 7.5) in enzymatic reductions optimizes enantiopurity () for (S)-isomers . Computational modeling of transition states (e.g., DFT) can rationalize stereochemical outcomes .
Q. What structure-activity relationships (SAR) have been identified for benzoxazine derivatives in biological applications?
- Antimicrobial activity : Substitution at the 3-position (e.g., 4-methoxyphenyl) enhances binding to bacterial DNA gyrase, as seen in fluoroquinolone analogs like Levofloxacin .
- Antioxidant activity : Methyl or methoxy groups at the 5,7,8-positions improve radical scavenging in fibroblasts, as shown in hybrid derivatives .
- URAT1 inhibition : Replacing the aromatic core with a dihydroisoquinoline scaffold increases flexibility and potency .
Q. What mechanistic pathways explain the compound’s reactivity in oxidation and reduction reactions?
Q. How can computational modeling guide the design of novel benzoxazine-based therapeutics?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase () . QSAR models correlate logP values () with membrane permeability .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case study : Discrepancies in antioxidant efficacy may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays). Cross-validation using multiple assays (e.g., FRAP and ORAC) is recommended .
- Statistical analysis : Apply ANOVA to compare IC values across studies, accounting for variables like cell line heterogeneity .
Q. What green chemistry approaches minimize waste in benzoxazine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
